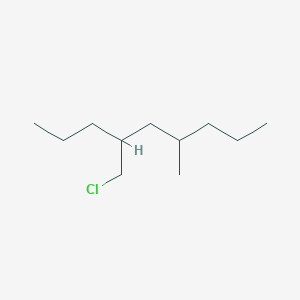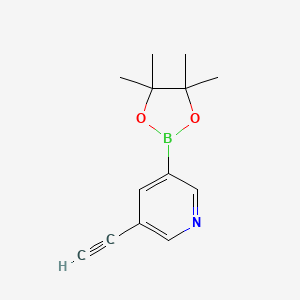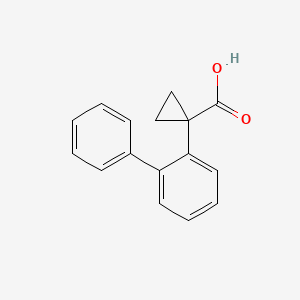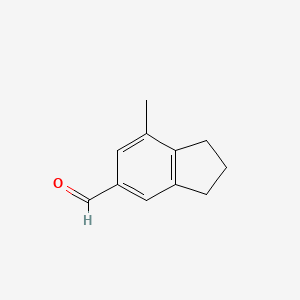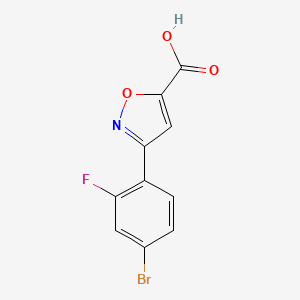
(3-Ethyl-1-methoxycyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-1-methoxycyclopentyl)methanamine is an organic compound with the molecular formula C9H19NO It is a cyclopentyl derivative with an ethyl group at the 3-position, a methoxy group at the 1-position, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1-methoxycyclopentyl)methanamine can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone followed by reductive amination. The reaction typically starts with the alkylation of cyclopentanone using ethyl bromide in the presence of a strong base like sodium hydride. The resulting product is then subjected to reductive amination using methoxyamine and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1-methoxycyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
(3-Ethyl-1-methoxycyclopentyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Ethyl-1-methoxycyclopentyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Ethyl-1-methoxycyclopentyl)methanol: Similar structure but with a hydroxyl group instead of the methanamine group.
(3-Ethyl-1-methoxycyclopentyl)amine: Similar structure but without the methoxy group.
(3-Ethyl-1-methoxycyclopentyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of the methanamine group.
Uniqueness
(3-Ethyl-1-methoxycyclopentyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(3-ethyl-1-methoxycyclopentyl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-3-8-4-5-9(6-8,7-10)11-2/h8H,3-7,10H2,1-2H3 |
InChI Key |
VAQGVTHUPVABES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
